methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound that contains a pyrrolo[2,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, a precursor such as 4-fluoro-3-nitropyridine can be subjected to reduction and subsequent cyclization to form the desired pyrrolo[2,3-c]pyridine core. The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.
Substitution: The fluorine atom and other positions on the pyrrolo[2,3-c]pyridine ring can be substituted with different groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate: This compound is similar in structure but contains a bromine atom instead of a fluorine atom.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms.
Uniqueness
Methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-12-7-4-11-3-6(10)8(5)7/h2-4,12H,1H3 |
InChI Key |
DEJYQJPKHRIYLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=CN=CC(=C12)F |
Origin of Product |
United States |
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